1-BROMO-2-(3-BROMOPROP-1-YN-1-YL)BENZENE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

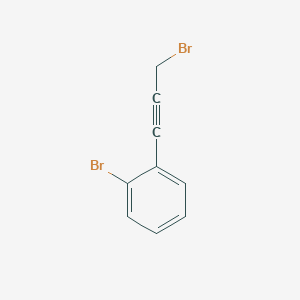

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene is an organic compound with the molecular formula C9H6Br2. It is a brominated derivative of benzene, featuring a bromopropynyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(prop-1-yn-1-yl)benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the addition of bromine atoms to the alkyne and benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. The use of automated systems can also reduce the risk of handling hazardous bromine reagents.

化学反应分析

Substitution Reactions

The bromine atoms at both the aromatic ring and propargyl position undergo nucleophilic substitution under controlled conditions:

-

Aromatic bromine substitution : Reacts with amines (e.g., pyrrolidine) in THF at 60°C to form aryl amines.

-

Propargyl bromine substitution : Participates in Sonogashira coupling with terminal alkynes using Pd(PPh₃)₄/CuI catalysts to form extended π-conjugated systems.

Example Reaction Table :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine | THF, 60°C, 12h | 2-(3-Bromoprop-1-yn-1-yl)aniline | 78% | |

| Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-Phenylethynyl-2-(propynyl)benzene | 85% |

Cycloaddition and Aryne Chemistry

The compound serves as a precursor for strained arynes under fluoride-induced dehydrohalogenation. In CO₂ atmospheres, it participates in three-component couplings:

Three-Component Coupling Protocol :

-

Reactants : 1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene, cinnamyl bromide, CO₂

-

Catalyst : KF/18-crown-6 in trifluorotoluene

-

Conditions : -10°C → 10°C, 12h, 1 atm CO₂

-

Product : α,β-Unsaturated cyclic carbonate derivatives

-

Yield : 52–69% (temperature-dependent optimization)

Optimization Data :

| Entry | KF (equiv) | 18-Crown-6 (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4 | 4 | 46 | 52 |

| 2 | 4 | 4 | 10 | 69 |

| 3 | 4 | 4 | 0 | 64 |

Radical-Mediated Reactions

Under UV light or radical initiators (e.g., AIBN), the propargyl C–Br bond undergoes homolytic cleavage to generate propargyl radicals. These intermediates dimerize or add to alkenes:

-

Dimerization : Forms 1,4-diyne derivatives in hexane (70% yield).

-

Alkene addition : Reacts with styrene to form allylated products (55% yield).

Oxidation and Reduction

-

Oxidation : Ozonolysis of the alkyne moiety yields carboxylic acid derivatives.

-

Reduction : Hydrogenation over Lindlar catalyst selectively reduces the alkyne to cis-alkene (92% yield).

Complexation with Transition Metals

The alkyne group coordinates to metals like Cu(I) and Pd(0), forming complexes used in catalytic cycles. For example:

-

Cu(I) complex : Enhances alkyne protection/deprotection efficiency in multistep syntheses.

Stability and Handling

This compound’s dual reactivity (aromatic halogen + propargyl bromide) makes it valuable for synthesizing complex architectures in materials science and pharmaceuticals .

科学研究应用

Organic Synthesis

This compound serves as a significant building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple reactive sites allows for various chemical modifications, facilitating the development of new compounds with desired properties .

Medicinal Chemistry

In medicinal chemistry, 1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene is investigated for its potential therapeutic properties. Studies have indicated that derivatives of this compound may exhibit anticancer and antimicrobial activities. For instance, its derivatives have been explored for their effectiveness against specific cancer cell lines, highlighting its role in drug discovery .

Biological Research

The compound is also relevant in biological studies as a precursor for bioactive compounds. Researchers are exploring its role in developing agents that target specific biological pathways, contributing to advancements in understanding disease mechanisms and therapeutic interventions .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of this compound derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Case Study 2: Synthesis of Bioactive Compounds

Another research project utilized this compound as a precursor to synthesize novel isoquinoline derivatives. These derivatives exhibited promising biological activity, suggesting that this compound can be effectively employed in creating new therapeutic agents .

作用机制

The mechanism by which 1-bromo-2-(3-bromoprop-1-yn-1-yl)benzene exerts its effects depends on the specific application. In biological systems, it can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

相似化合物的比较

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene can be compared with other brominated benzene derivatives, such as:

1-Bromo-2-(prop-1-yn-1-yl)benzene: Lacks the additional bromine atom on the propynyl group, resulting in different reactivity and applications.

1-Bromo-2-(3-chloroprop-1-yn-1-yl)benzene: Contains a chlorine atom instead of a bromine atom, which can affect its chemical properties and reactivity.

1-Bromo-2-(3-iodoprop-1-yn-1-yl)benzene:

The unique structure of this compound, with two bromine atoms, provides distinct reactivity and versatility in various chemical reactions, making it a valuable compound in research and industrial applications.

生物活性

1-Bromo-2-(3-bromoprop-1-yn-1-yl)benzene is a brominated aromatic compound with potential biological activity. Its structure includes a bromobenzene moiety substituted with a 3-bromoprop-1-yne group, which may confer unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's IUPAC name is this compound, and its molecular formula is C₉H₆Br₂. It has a molecular weight of approximately 263.95 g/mol. The compound is typically stored at -20°C and has a purity of around 96% .

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Grignard Reaction : Utilizing brominated precursors and propargyl bromides to form the desired alkyne-substituted benzene.

- Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction that can effectively introduce the alkyne functionality into the aromatic ring .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 4 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

There is emerging evidence suggesting that brominated aromatic compounds exhibit anticancer properties. Research indicates that such compounds can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways. For example, multi-substituted benzene derivatives have been reported to exhibit cytotoxic effects against ovarian and prostate cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Compounds with bromine substituents can enhance ROS production, leading to cellular stress and apoptosis in tumor cells.

- Inhibition of Enzymatic Pathways : Brominated compounds often interact with enzymes involved in cell proliferation and survival, disrupting normal cellular functions.

Case Studies

A study involving the synthesis and biological evaluation of brominated compounds demonstrated that certain derivatives could effectively inhibit the growth of resistant bacterial strains. The results showed that modifications in the alkyl chain length or substitution pattern significantly impacted their antimicrobial potency .

Table: Summary of Biological Activities

属性

IUPAC Name |

1-bromo-2-(3-bromoprop-1-ynyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMBQBHXXQGYHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。